Cas no 2680663-59-4 (benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate)

Benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate is a specialized organic compound featuring a thiazole core functionalized with a trifluoroacetyl group and a benzyl carbamate moiety. Its structural design offers high reactivity, particularly in heterocyclic synthesis and pharmaceutical intermediate applications. The trifluoroacetyl group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the benzyl carbamate provides a protective group for amines, enabling selective deprotection under mild conditions. This compound is valuable in medicinal chemistry for constructing complex scaffolds due to its stability and versatility. Its well-defined reactivity profile makes it suitable for precise synthetic modifications, supporting the development of bioactive molecules and advanced materials.
benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate structure
2680663-59-4 structure
Product Name:benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate
CAS No:2680663-59-4
MF:C14H11F3N2O3S
MW:344.308952569962
CID:5620817
PubChem ID:165932612
Update Time:2025-10-28

benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2680663-59-4
    • EN300-28297664
    • benzyl N-[4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamate
    • benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate
    • Inchi: 1S/C14H11F3N2O3S/c1-8-10(11(20)14(15,16)17)23-12(18-8)19-13(21)22-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,18,19,21)
    • InChI Key: PVLVYBUUPGNGLF-UHFFFAOYSA-N
    • SMILES: S1C(NC(=O)OCC2C=CC=CC=2)=NC(C)=C1C(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 344.04424788g/mol
  • Monoisotopic Mass: 344.04424788g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 96.5Ų

benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate Pricemore >>

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Additional information on benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate

Benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate: A Comprehensive Overview

Benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate, with the CAS number No. 1378915-67-4, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemicals. This compound is notable for its unique structural features and its potential applications in drug development and pest control. The benzyl group attached to the molecule contributes to its lipophilicity, while the 1,3-thiazole ring introduces a heterocyclic framework that enhances its biological activity.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry. The presence of the trifluoroacetyl group in this compound not only increases its stability but also enhances its ability to interact with biological targets. This makes it a promising candidate for developing new drugs targeting various diseases, including cancer and infectious diseases. Researchers have also explored the potential of this compound as a precursor for synthesizing more complex molecules with enhanced pharmacokinetic properties.

The synthesis of Benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate involves a multi-step process that includes nucleophilic substitution and coupling reactions. The use of methyl groups in the synthesis ensures that the compound retains its reactivity while maintaining a balance between hydrophilicity and lipophilicity. This balance is crucial for ensuring that the compound can effectively cross biological membranes and exert its therapeutic effects.

In terms of applications, this compound has shown significant potential in agrochemicals. Its ability to inhibit key enzymes involved in pest metabolism makes it a viable candidate for developing new pesticides. Recent research has focused on optimizing its formulation to enhance its efficacy while minimizing environmental impact. This has led to the development of slow-release formulations that ensure prolonged activity in agricultural settings.

From a structural perspective, Benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate exhibits a high degree of stereochemical complexity due to the presence of multiple chiral centers. This complexity contributes to its selectivity when interacting with biological targets. Researchers have utilized computational methods such as molecular docking to study its binding interactions with various proteins, providing valuable insights into its mechanism of action.

The integration of fluorine atoms into the structure further enhances its physicochemical properties. Fluorine's electronegativity contributes to increased molecular rigidity and improved metabolic stability. These attributes are particularly advantageous in drug design, where compounds must withstand enzymatic degradation while maintaining their bioactivity.

Looking ahead, ongoing research aims to explore the potential of Benzyl N-4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-ylcarbamate as a lead compound for developing novel therapeutic agents. Its unique combination of structural features and biological activity positions it as a valuable asset in both pharmaceutical and agrochemical industries. As advancements in synthetic chemistry continue to unfold, this compound is expected to play an increasingly important role in addressing unmet medical and agricultural needs.

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